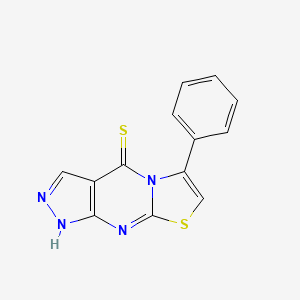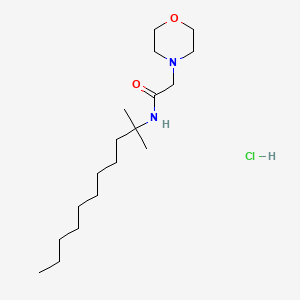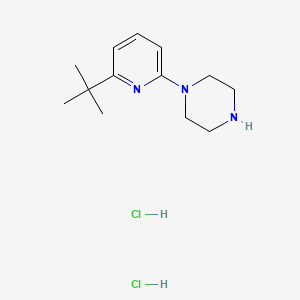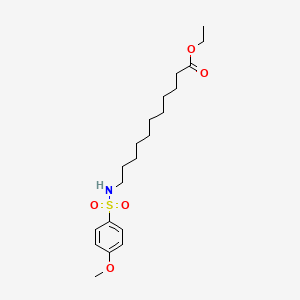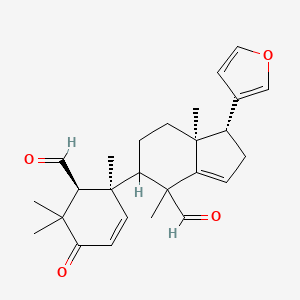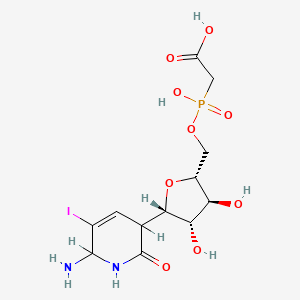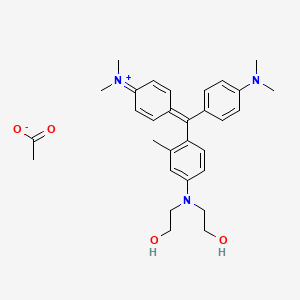![molecular formula C27H19N2NaO8S2 B12721747 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt CAS No. 67969-88-4](/img/structure/B12721747.png)
2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SODIUM 1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULPHONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACENE-2-SULPHONATE is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes an anthracene core substituted with amino, sulphonyl, and phenyl groups. Its sodium salt form enhances its solubility in water, making it useful in various industrial and research applications.
Métodos De Preparación
The synthesis of SODIUM 1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULPHONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACENE-2-SULPHONATE involves multiple steps. The process typically starts with the preparation of the anthracene core, followed by the introduction of amino and sulphonyl groups through various chemical reactions. The final step involves the sulphonation of the anthracene derivative to obtain the sodium salt form. Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The sulphonyl groups can be reduced to thiol groups under specific conditions.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
SODIUM 1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULPHONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACENE-2-SULPHONATE has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and sulphonyl groups play a crucial role in binding to enzymes and proteins, altering their activity. The anthracene core provides a stable framework that facilitates these interactions. The pathways involved include enzyme inhibition and protein modification, which can lead to various biological effects .
Comparación Con Compuestos Similares
Compared to other similar compounds, SODIUM 1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULPHONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACENE-2-SULPHONATE stands out due to its unique combination of functional groups. Similar compounds include:
1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid sodium salt: Known for its use in hematology stains.
1-Amino-9,10-dihydro-4-[[4-[[(4-methylphenyl)sulphonyl]oxy]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid: Used in various chemical applications.
These compounds share some structural similarities but differ in their specific functional groups and applications.
Propiedades
Número CAS |
67969-88-4 |
|---|---|
Fórmula molecular |
C27H19N2NaO8S2 |
Peso molecular |
586.6 g/mol |
Nombre IUPAC |
sodium;1-amino-4-[4-(4-methylphenyl)sulfonyloxyanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C27H20N2O8S2.Na/c1-15-6-12-18(13-7-15)39(35,36)37-17-10-8-16(9-11-17)29-21-14-22(38(32,33)34)25(28)24-23(21)26(30)19-4-2-3-5-20(19)27(24)31;/h2-14,29H,28H2,1H3,(H,32,33,34);/q;+1/p-1 |
Clave InChI |
YNYQQXPCRFXFIH-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


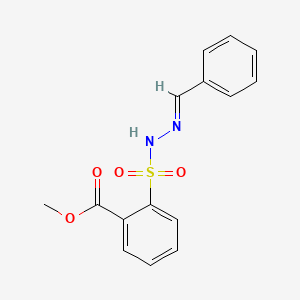
![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)




